molecular formula C16H20N2O7 B13732455 (3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13732455
M. Wt: 352.34 g/mol
InChI Key: ZOLMBASFTBXCAZ-YKXCNYLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound that features an indole moiety linked to a trihydroxyoxane carboxylic acid. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, including the formation of the indole ring, the introduction of the aminoethyl group, and the coupling with the trihydroxyoxane carboxylic acid. Common synthetic routes may include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Aminoethyl Group: This step may involve the use of reagents such as ethylenediamine under specific conditions.

    Coupling with Trihydroxyoxane Carboxylic Acid: This step may involve esterification or amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic effects. This compound may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties, although specific studies would be required to confirm these effects.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, or as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid likely involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The indole moiety may play a crucial role in binding to these targets, while the trihydroxyoxane carboxylic acid portion may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An amino acid with an indole moiety, known for its role in protein synthesis and as a precursor to serotonin.

    Serotonin: A neurotransmitter derived from tryptophan, involved in regulating mood, appetite, and sleep.

    Indole-3-acetic acid: A plant hormone that regulates growth and development.

Uniqueness

(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its combination of an indole moiety with a trihydroxyoxane carboxylic acid. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H20N2O7

Molecular Weight

352.34 g/mol

IUPAC Name

(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H20N2O7/c17-4-3-7-6-18-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-7,11-14,16,19-21H,3-4,17H2,(H,22,23)/t7?,11?,12-,13?,14?,16+/m0/s1

InChI Key

ZOLMBASFTBXCAZ-YKXCNYLDSA-N

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3C(C([C@@H](C(O3)C(=O)O)O)O)O)C(C=N2)CCN

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C=N2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.